molecular formula C13H18FNO B4765803 N-butyl-N-ethyl-2-fluorobenzamide

N-butyl-N-ethyl-2-fluorobenzamide

Cat. No. B4765803
M. Wt: 223.29 g/mol
InChI Key: UNLNZZIYEZBRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-ethyl-2-fluorobenzamide, also known as N,N-dibutylethyl-2-fluorobenzamide (DBF), is a synthetic compound that belongs to the amide class. DBF has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

DBF has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DBF is in the field of neuroscience. DBF has been shown to act as a selective antagonist for the TRPV1 receptor, which is involved in pain sensation. DBF has been used in several studies to investigate the role of TRPV1 in pain perception and to develop new pain medications.

Mechanism of Action

DBF acts as a selective antagonist for the TRPV1 receptor, which is a non-selective cation channel that is involved in pain sensation. By blocking the TRPV1 receptor, DBF can reduce pain perception in animals and humans. DBF has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
Biochemical and Physiological Effects
DBF has been shown to have several biochemical and physiological effects. In animal studies, DBF has been found to reduce pain perception and inflammation. DBF has also been shown to have anxiolytic effects, which may make it useful for the treatment of anxiety disorders. Additionally, DBF has been shown to have antifungal properties, which may make it useful for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

DBF has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, DBF has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to using DBF in lab experiments. DBF is not very selective for the TRPV1 receptor and can also interact with other ion channels. Additionally, DBF has relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on DBF. One potential direction is to investigate its potential as a pain medication. DBF has been shown to be effective in animal models of pain, and further studies could explore its potential for human use. Another potential direction is to investigate its potential as an anxiolytic medication. DBF has been shown to have anxiolytic effects in animal models, and further studies could explore its potential for human use. Additionally, further research could investigate the potential of DBF as an antifungal medication. Overall, DBF has several potential applications in various scientific fields, and further research is needed to fully explore its potential.

properties

IUPAC Name

N-butyl-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-3-5-10-15(4-2)13(16)11-8-6-7-9-12(11)14/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLNZZIYEZBRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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